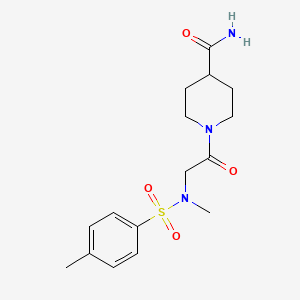

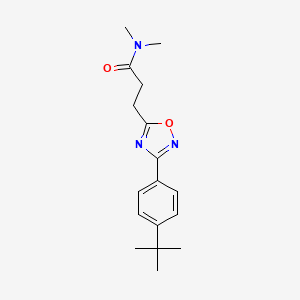

N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

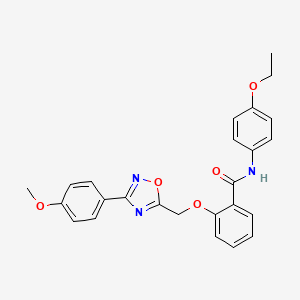

“N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides . Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom, and the nitrogen atom is also connected to any other element except hydrogen (H). This compound also contains an acetamide group (a carboxamide derived from acetic acid) and a phenoxy group (an oxygen atom connected to a phenyl group) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide, phenoxy, and acetamide functional groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonamide, phenoxy, and acetamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Chymotrypsin Inhibitors

“N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” belongs to a class of compounds known as N-substituted sulfamoylacetamides . These compounds have been synthesized and screened against α-Chymotrypsin . The enzyme inhibitory results revealed that most of the synthesized compounds were found to be moderate enzyme inhibitors .

Therapeutic Agents

For more than 50 years, sulfonamides, which include “N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been used as therapeutic agents . They are amongst the earliest antibiotics and antibacterial agents; and now they are used to treat other diseases as well .

Anti-microbial Agents

Sulfonamides, an important class of drugs, are broadly used as anti-microbial agents . They have a wide spectrum of applications due to their ability to inhibit the growth of microorganisms .

Anti-thyroid and Anti-inflammatory Agents

Sulfonamides are also used as anti-thyroid and anti-inflammatory agents . They can help in the treatment of thyroid disorders and inflammation-related conditions .

Anti-tumor, Anti-cancer, and Anti-viral Agents

These compounds have extensive applications as anti-tumor, anti-cancer, and anti-viral agents because they have the tendency to slow down the growth of cancer cells .

Mecanismo De Acción

Target of Action

The primary targets of N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets by binding to the active site of the enzymes, potentially inhibiting their activity . This interaction can lead to changes in the enzymes’ function, affecting the balance of carbon dioxide and bicarbonate in the body.

Biochemical Pathways

The inhibition of Carbonic Anhydrase enzymes affects the carbon dioxide hydration and bicarbonate dehydration pathways . This can lead to changes in pH balance and electrolyte levels in the body, impacting various physiological processes.

Result of Action

The molecular and cellular effects of N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide’s action depend on the extent of Carbonic Anhydrase inhibition. This can lead to changes in pH balance and electrolyte levels, potentially affecting a range of physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s solubility and its ability to interact with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-ethyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-17-16(19)12-22-14-8-10-15(11-9-14)23(20,21)18-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDZBWLATURPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

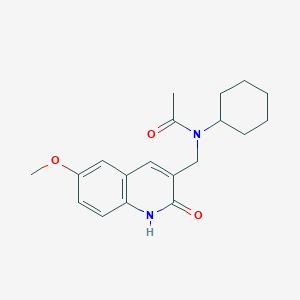

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)

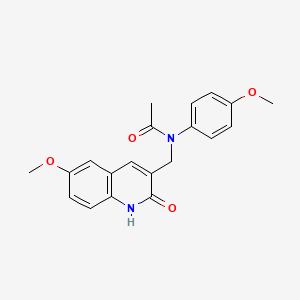

![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)

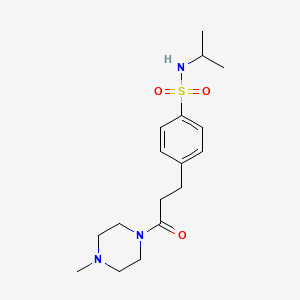

![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)